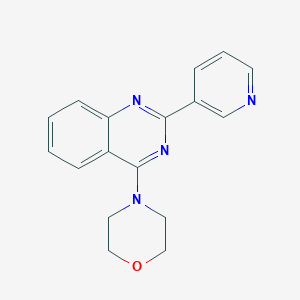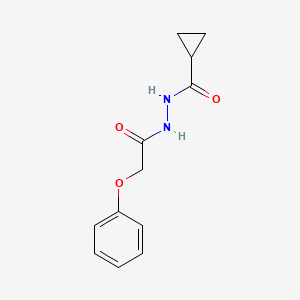
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a role in many cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.
作用机制
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one works by binding to the ATP-binding site of PKA, thereby preventing its activation. PKA activation requires the binding of cAMP to the regulatory subunits of the enzyme, which causes the dissociation of the catalytic subunits and their subsequent activation. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one competes with ATP for binding to the catalytic subunit of PKA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cardiac contractility, and induce apoptosis in cancer cells. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the phosphorylation of CREB, a transcription factor that regulates the expression of many genes involved in cell growth and differentiation.
实验室实验的优点和局限性
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKA, which makes it a valuable tool for investigating the role of PKA in various cellular processes. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations as well. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
未来方向
There are many future directions for research involving 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PKA that can be used to investigate its role in various cellular processes. Another area of interest is the investigation of the downstream signaling pathways of PKA, such as the CREB pathway, and their role in various physiological and pathological conditions. Finally, the use of 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in combination with other inhibitors or drugs may provide new insights into the regulation of PKA and its downstream signaling pathways.
合成方法
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 1-naphthylmethanol, followed by the addition of trimethylchlorosilane and triethylamine. The resulting compound is then treated with acetic anhydride and pyridine to yield 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been used to study the effect of PKA on insulin secretion in pancreatic beta cells, the regulation of cardiac contractility, and the development of cancer. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been used as a tool to investigate the downstream signaling pathways of PKA, such as the cAMP response element-binding protein (CREB) pathway.
属性
IUPAC Name |
3,4,8-trimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-15(2)23(24)26-22-16(3)21(12-11-19(14)22)25-13-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSKPFLQPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)



